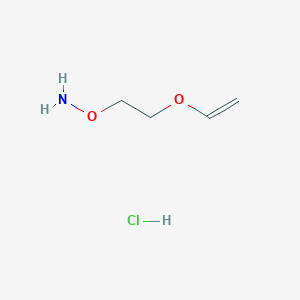
O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C4H9NO2. It is known for its unique chemical structure, which includes a vinyl ether and a hydroxylamine functional group. This compound is a pharmaceutical intermediate used in the preparation of antitumor agents such as Selumetinib and Binimetinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride is typically synthesized through the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with hydroxylamine . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl ether group under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Chemistry: O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives .
Medicine: The compound is a key intermediate in the synthesis of antitumor agents such as Selumetinib and Binimetinib, which are used in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of dyes, coatings, and adhesives due to its reactivity and versatility .
Mechanism of Action
The mechanism of action of O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The vinyl ether group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
- O-(2-(Ethenyloxy)ethyl)hydroxylamine
- O-(2-(Vinyloxy)ethoxy)hydroxylamine
- O-(2-(Vinyloxy)ethyl)hydroxylamine
Uniqueness: O-(2-(Vinyloxy)ethyl)hydroxylamine hydrochloride is unique due to its specific combination of a vinyl ether and hydroxylamine functional group. This combination imparts distinct reactivity and versatility, making it valuable in various applications, particularly in pharmaceutical synthesis .
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
O-(2-ethenoxyethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-6-3-4-7-5;/h2H,1,3-5H2;1H |
InChI Key |
QKHAFAWFUPXZHO-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















